molecular formula C24H19NO5 B11168686 10-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

10-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

Cat. No.: B11168686
M. Wt: 401.4 g/mol
InChI Key: QGXKJBCZVQXFTF-UHFFFAOYSA-N
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Description

10-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one typically involves multiple steps. One common approach starts with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-yl intermediate, which is then reacted with other reagents to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced techniques may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

10-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in simpler structures with fewer functional groups.

Scientific Research Applications

10-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 10-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one apart is its complex structure, which combines multiple functional groups in a unique arrangement

Properties

Molecular Formula

C24H19NO5

Molecular Weight

401.4 g/mol

IUPAC Name

10-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-9,11-dihydroisochromeno[4,3-g][1,3]benzoxazin-5-one

InChI

InChI=1S/C24H19NO5/c1-14-22-15(10-19-17-4-2-3-5-18(17)24(26)30-23(14)19)12-25(13-29-22)16-6-7-20-21(11-16)28-9-8-27-20/h2-7,10-11H,8-9,12-13H2,1H3

InChI Key

QGXKJBCZVQXFTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=CC=CC=C43)CN(CO2)C5=CC6=C(C=C5)OCCO6

Origin of Product

United States

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